molecular formula C10H13N2O2P B14502103 Methyl (1-diazopropyl)phenylphosphinate CAS No. 63469-83-0

Methyl (1-diazopropyl)phenylphosphinate

Cat. No.: B14502103
CAS No.: 63469-83-0
M. Wt: 224.20 g/mol
InChI Key: VQOFDPYCLPIMBE-UHFFFAOYSA-N
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Description

Methyl (1-diazopropyl)phenylphosphinate is an organophosphorus compound characterized by the presence of a diazo group attached to a propyl chain, which is further connected to a phenylphosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-diazopropyl)phenylphosphinate typically involves the reaction of diazo compounds with phosphinate esters. One common method includes the deprotonation of H-phosphinate esters with a strong base such as lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with appropriate electrophiles . Another approach involves the use of palladium-catalyzed cross-coupling reactions between phosphinate esters and diazo compounds .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds is another efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl (1-diazopropyl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine.

    Substitution: The diazo group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under mild conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted phosphinates with various functional groups.

Scientific Research Applications

Methyl (1-diazopropyl)phenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1-diazopropyl)phenylphosphinate involves the reactivity of the diazo group, which can form carbenes or participate in cycloaddition reactions. These reactive intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison: Methyl (1-diazopropyl)phenylphosphinate is unique due to its diazo group, which imparts distinct reactivity compared to other organophosphorus compounds. Unlike methylphenidate and methyldopa, which are primarily used in medical applications, this compound is more versatile in its use across chemistry, biology, and industry.

Properties

CAS No.

63469-83-0

Molecular Formula

C10H13N2O2P

Molecular Weight

224.20 g/mol

IUPAC Name

[1-diazopropyl(methoxy)phosphoryl]benzene

InChI

InChI=1S/C10H13N2O2P/c1-3-10(12-11)15(13,14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

VQOFDPYCLPIMBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=[N+]=[N-])P(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

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